

Thermochemical data for 2-Bromo-6-fluorophenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromo-6-fluorophenol

Cat. No.: B1273061

[Get Quote](#)

An In-Depth Technical Guide to the Thermochemical Profile of **2-Bromo-6-fluorophenol**

Abstract

2-Bromo-6-fluorophenol is a key building block in the synthesis of pharmaceuticals and other complex organic molecules.^[1] A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is critical for process safety, reaction optimization, and molecular modeling. This guide provides a comprehensive overview of the methodologies used to determine the thermochemical data for **2-bromo-6-fluorophenol**, addressing both experimental and computational approaches. While direct experimental thermochemical data for this specific compound is not readily available in the public domain, this document outlines the established protocols and theoretical frameworks that would be employed to generate such critical information. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of the energetic landscape of this important synthetic intermediate.

Introduction: The Significance of Thermochemical Data in Pharmaceutical Development

The journey of a drug molecule from discovery to market is a long and arduous one, paved with extensive research and development. A crucial, yet often overlooked, aspect of this process is the characterization of the thermochemical properties of all intermediates and the final active

pharmaceutical ingredient (API). For a molecule like **2-bromo-6-fluorophenol**, which serves as a versatile precursor, this data is invaluable.^[1]

Thermochemical data governs:

- **Process Safety:** Understanding the heat of reaction and thermal stability is paramount to preventing runaway reactions and ensuring safe scale-up from the laboratory to manufacturing.
- **Reaction Optimization:** Knowledge of reaction enthalpies allows for the precise control of reaction conditions, leading to improved yields and purity.
- **Computational Modeling:** Accurate thermochemical parameters are essential for the development of robust computational models that can predict reaction outcomes and guide synthetic strategy.
- **Regulatory Compliance:** Regulatory bodies often require comprehensive data on the thermal hazards of all chemical processes involved in drug manufacturing.

This guide will provide a detailed roadmap for determining the key thermochemical parameters for **2-bromo-6-fluorophenol**, empowering researchers to build a comprehensive energetic profile of this molecule.

Physicochemical Properties of 2-Bromo-6-fluorophenol

Before delving into the thermochemical data, it is essential to have a baseline understanding of the fundamental physicochemical properties of **2-bromo-6-fluorophenol**.

Property	Value	Source
Molecular Formula	C6H4BrFO	[2][3]
Molecular Weight	191.00 g/mol	[2]
CAS Number	2040-89-3	[4]
Melting Point	50 °C	[5]
Boiling Point	173.0±20.0 °C (Predicted)	[5]
Appearance	Colorless or White to off-white powder or crystals	
Purity	Typically 95-97%	[3]

Experimental Determination of Thermochemical Properties

The experimental measurement of thermochemical data is the gold standard for accuracy. The following are the key experimental techniques that would be employed to characterize **2-bromo-6-fluorophenol**.

Enthalpy of Formation ($\Delta_f H^\circ$)

The standard enthalpy of formation is arguably the most critical thermochemical parameter. For organic compounds like **2-bromo-6-fluorophenol**, it is typically determined indirectly through the enthalpy of combustion.

Experimental Protocol: Rotating-Bomb Calorimetry

Rotating-bomb calorimetry is a precise technique for measuring the heat of combustion of solid and liquid organic compounds, particularly those containing halogens.[6]

Step-by-Step Methodology:

- **Sample Preparation:** A precisely weighed pellet of **2-bromo-6-fluorophenol** is placed in a quartz crucible. A small amount of a suitable auxiliary substance (e.g., benzoic acid) with a

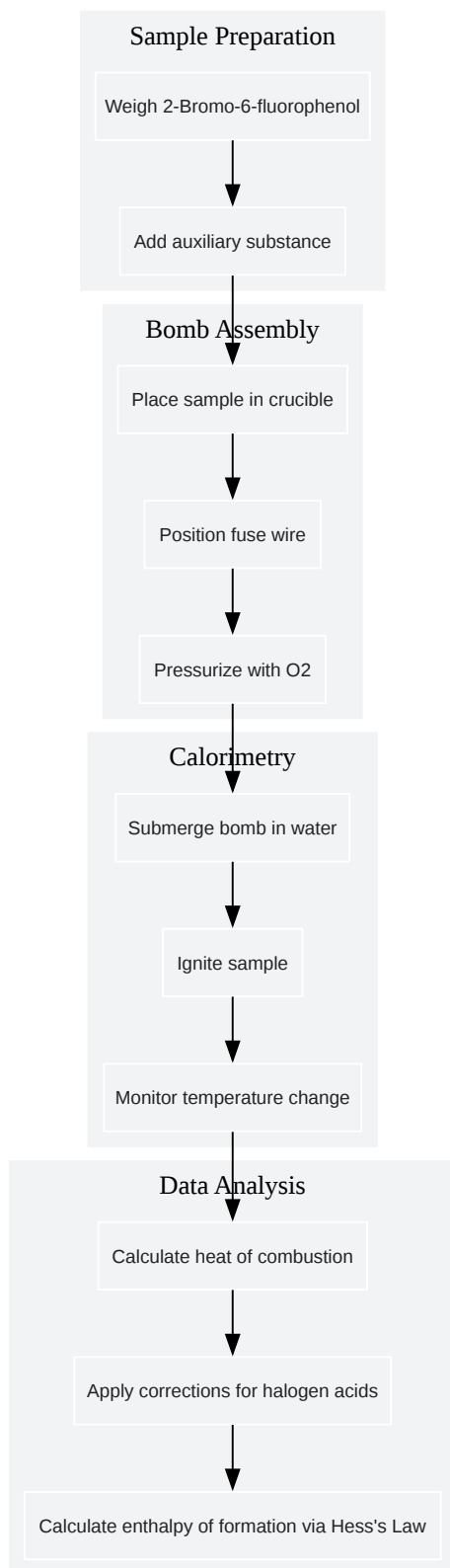
well-known enthalpy of combustion is added to ensure complete combustion.

- **Bomb Assembly:** The crucible is placed in a high-pressure stainless steel vessel (the "bomb"). A platinum or cotton fuse wire is positioned to be in contact with the sample. The bomb is then sealed and pressurized with a known excess of pure oxygen (typically to ~30 atm). A small, precise volume of water is added to the bomb to absorb the gaseous combustion products.
- **Calorimeter Setup:** The sealed bomb is submerged in a known volume of water in a well-insulated calorimeter. The calorimeter is equipped with a high-precision thermometer and a stirrer.
- **Combustion:** The sample is ignited by passing a current through the fuse wire. The temperature of the water in the calorimeter is monitored and recorded until it reaches a maximum and then begins to cool.
- **Data Analysis:** The heat of combustion is calculated from the observed temperature rise, the heat capacity of the calorimeter system (determined by combusting a standard reference material like benzoic acid), and corrections for the heat of formation of the aqueous solution of the halogen acid (in this case, HBr and HF).
- **Enthalpy of Formation Calculation:** The standard enthalpy of formation of **2-bromo-6-fluorophenol** is then derived from its standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, HBr(aq), and HF(aq)).

Causality Behind Experimental Choices:

- **Rotating Bomb:** The rotation of the bomb after combustion ensures that the gaseous products fully dissolve in the water, leading to a well-defined final state for the halogen acids. This is critical for accurate enthalpy of formation calculations for halogenated compounds.[\[6\]](#)
- **Auxiliary Substance:** The use of an auxiliary substance promotes complete and uniform combustion of the sample, which can be challenging for some organic compounds.
- **High-Pressure Oxygen:** A high pressure of pure oxygen ensures that the combustion reaction goes to completion.

Diagram of Experimental Workflow:

[Click to download full resolution via product page](#)

Caption: Workflow for determining the enthalpy of formation using rotating-bomb calorimetry.

Enthalpy of Sublimation ($\Delta_{\text{sub}}H^\circ$)

The enthalpy of sublimation is the energy required to transform a substance from a solid to a gaseous state. This parameter is crucial for deriving the gas-phase enthalpy of formation from the solid-phase value obtained by combustion calorimetry.

Experimental Protocol: Calvet Microcalorimetry or Knudsen Effusion Method

- **Calvet Microcalorimetry:** This technique directly measures the heat absorbed during the sublimation of a small sample at a constant temperature.
- **Knudsen Effusion Method:** This method involves measuring the mass loss of a sample effusing through a small orifice into a vacuum as a function of temperature. The vapor pressure at different temperatures can be determined, and the enthalpy of sublimation can be calculated from the Clausius-Clapeyron equation.^[7]

Heat Capacity (C_p) and Phase Transitions

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a versatile technique used to measure the heat capacity of a substance as a function of temperature, as well as the enthalpies of phase transitions (e.g., melting).^[7]

Step-by-Step Methodology:

- **Sample Preparation:** A small, accurately weighed sample of **2-bromo-6-fluorophenol** is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
- **DSC Analysis:** The sample and reference pans are placed in the DSC cell and heated at a constant rate over a specified temperature range.
- **Data Acquisition:** The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
- **Data Analysis:**

- **Heat Capacity:** The heat capacity is determined from the difference in heat flow between the sample and a known standard (e.g., sapphire).
- **Enthalpy of Fusion:** The enthalpy of melting is calculated by integrating the area of the peak corresponding to the melting transition.

Computational Prediction of Thermochemical Properties

In the absence of experimental data, or to complement it, computational chemistry provides a powerful tool for predicting thermochemical properties. Density Functional Theory (DFT) is a widely used method for this purpose.^[8]

Computational Workflow:

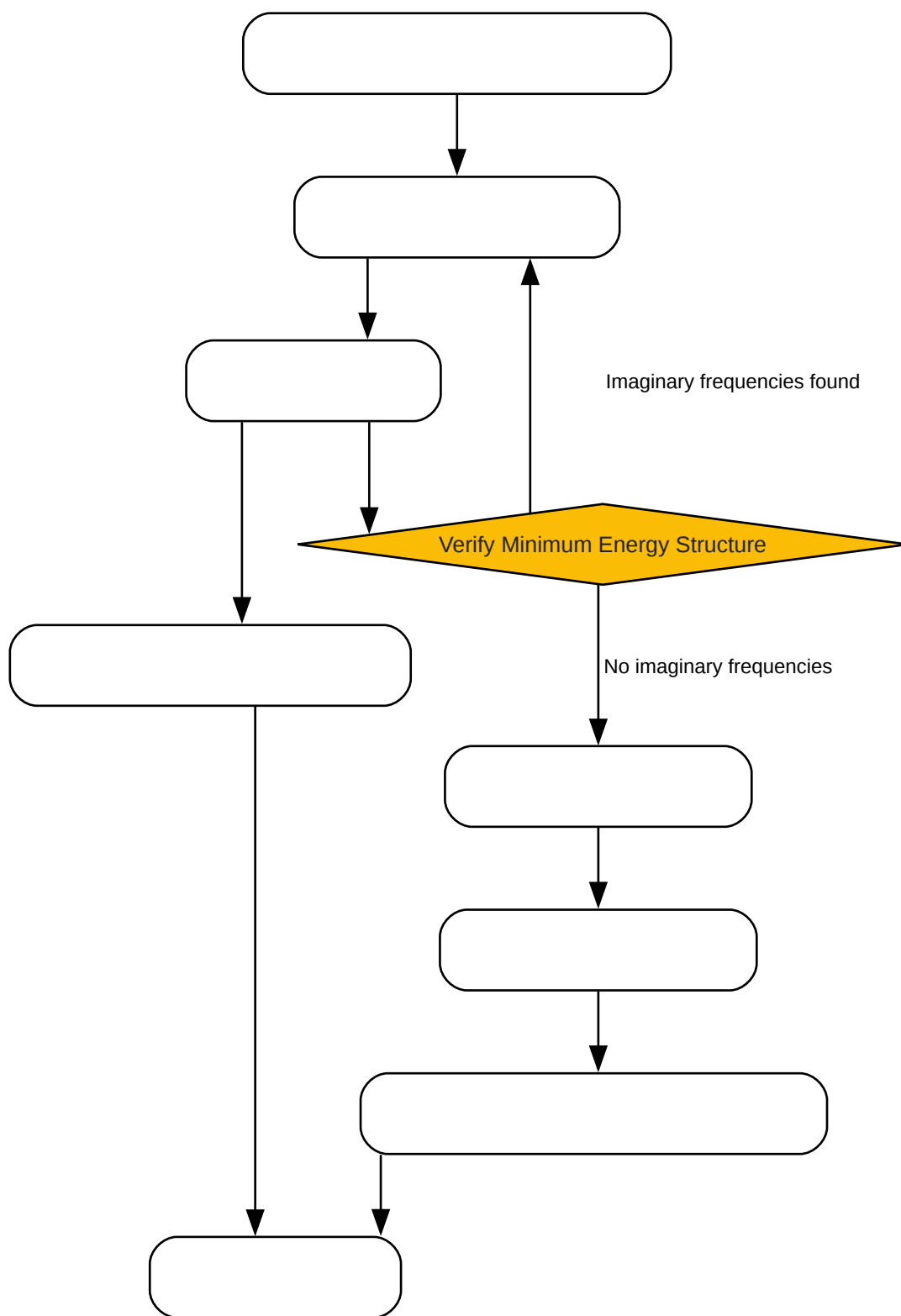
- **Molecular Structure Optimization:** The 3D structure of **2-bromo-6-fluorophenol** is optimized to find its lowest energy conformation using a DFT method (e.g., B3LYP or ω B97X-D) with a suitable basis set (e.g., 6-311++G(2df,2pd)).^[8]
- **Frequency Calculation:** A frequency calculation is performed on the optimized structure to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.
- **Enthalpy of Formation Calculation:** The gas-phase enthalpy of formation is calculated using a suitable isodesmic or homodesmotic reaction scheme.^[8] This involves balancing a reaction with the target molecule and a set of reference compounds with well-established experimental enthalpies of formation. This approach helps to cancel out systematic errors in the calculations.
- **Calculation of Other Thermochemical Properties:** The standard entropy and heat capacity can be directly obtained from the results of the frequency calculation.

Causality Behind Computational Choices:

- **DFT Functionals and Basis Sets:** The choice of DFT functional and basis set represents a trade-off between computational cost and accuracy. For thermochemical calculations, it is crucial to use methods that have been benchmarked for this purpose.

- **Isodesmic Reactions:** Using isodesmic reactions is a critical strategy to improve the accuracy of calculated enthalpies of formation. By preserving the number and types of chemical bonds on both sides of the reaction, errors in the electronic structure calculations are largely canceled out.

Diagram of Computational Workflow:



[Click to download full resolution via product page](#)

Caption: Computational workflow for determining thermochemical properties using DFT.

Conclusion

While a comprehensive, experimentally determined thermochemical dataset for **2-bromo-6-fluorophenol** is not yet publicly available, this guide has outlined the robust and well-established methodologies that can be employed to generate this vital information. A combination of experimental techniques, such as rotating-bomb calorimetry and differential scanning calorimetry, with high-level computational methods like Density Functional Theory, will provide the accurate and reliable data required by researchers, scientists, and drug development professionals. The protocols and workflows detailed herein offer a clear path forward for the complete thermochemical characterization of **2-bromo-6-fluorophenol**, ultimately contributing to safer, more efficient, and more predictable chemical processes in the pharmaceutical industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-6-fluorophenol | 2040-89-3 [chemicalbook.com]
- 2. 2-Bromo-6-fluorophenol | C₆H₄BrFO | CID 2779284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 2-Bromo-6-fluorophenol [xieshichem.com]
- 5. 2-Bromo-6-fluorophenol CAS#: 2040-89-3 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Thermochemical data for 2-Bromo-6-fluorophenol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1273061#thermochemical-data-for-2-bromo-6-fluorophenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com